2-(5-Bromo-2-thienyl)quinoxaline
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Description
2-(5-Bromo-2-thienyl)quinoxaline is a chemical compound with the molecular formula C12H7BrN2S and a molecular weight of 291.17 . It is a derivative of quinoxaline, a nitrogen-containing heterocyclic compound . This compound has been used in the synthesis of Ir(III) complexes, which are luminescent under ambient conditions .
Synthesis Analysis
The synthesis of 2-(5-Bromo-2-thienyl)quinoxaline involves the reaction of 2-bromo-1-(5-chlorothiophen-2-yl)ethan-1-one with 1,2-phenylenediamine . This reaction yields the product as an orange solid .Molecular Structure Analysis
The molecular structure of 2-(5-Bromo-2-thienyl)quinoxaline includes a quinoxaline ring, which is a bicyclic compound containing two nitrogen atoms . The quinoxaline ring is attached to a thiophene ring via a carbon atom .Chemical Reactions Analysis
The 2-(5-Bromo-2-thienyl)quinoxaline species have been investigated as cyclometalating agents for Ir(III) to yield [Ir(C^N)2(bipy)]PF6, where C^N is the cyclometalated ligand and bipy is 2,2′-bipyridine . The thiophene coordinates via an Ir–C bond .Safety And Hazards
The safety data sheet for a similar compound, (5-Bromo-2-thienyl)pyridine, indicates that it may cause skin and eye irritation, respiratory irritation, and may be harmful if swallowed, in contact with skin, or if inhaled . It is recommended to handle this compound with appropriate protective equipment and in a well-ventilated area .
Future Directions
Quinoxaline derivatives, including 2-(5-Bromo-2-thienyl)quinoxaline, have potential applications in various fields due to their diverse biological activities . Future research could focus on exploring these activities further and developing new quinoxaline derivatives with enhanced properties. The use of these compounds in the synthesis of luminescent complexes also presents an interesting area for future exploration .
properties
IUPAC Name |
2-(5-bromothiophen-2-yl)quinoxaline |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H7BrN2S/c13-12-6-5-11(16-12)10-7-14-8-3-1-2-4-9(8)15-10/h1-7H |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UFHGFAOYCJJCPJ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)N=CC(=N2)C3=CC=C(S3)Br |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H7BrN2S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70384208 |
Source
|
Record name | 2-(5-bromo-2-thienyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
291.17 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-Bromothiophen-2-yl)quinoxaline | |
CAS RN |
175135-75-8 |
Source
|
Record name | 2-(5-Bromo-2-thienyl)quinoxaline | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=175135-75-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-(5-bromo-2-thienyl)quinoxaline | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70384208 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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